RA-V -

RA-V

Catalog Number: EVT-1586184
CAS Number:
Molecular Formula: C40H48N6O9
Molecular Weight: 756.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone is a natural product found in Rubia akane, Rubia yunnanensis, and other organisms with data available.
Source

RA-V is primarily sourced from the leaves and stems of Aglaia elliptica, a tropical tree found in Southeast Asia. This plant has been used in traditional medicine, and recent studies have isolated various bioactive compounds, including RA-V, which contribute to its therapeutic potential.

Classification

RA-V falls under the category of flavonoids, specifically within the subgroup of flavaglines. These compounds are characterized by their complex polycyclic structures and are known for their ability to interact with various biological targets, influencing cellular processes.

Synthesis Analysis

Methods

The synthesis of RA-V can be achieved through several methods, including:

  1. Natural Extraction: The most straightforward method involves extracting RA-V from Aglaia elliptica using solvents like ethanol or methanol. This method often requires large amounts of plant material and can yield varying concentrations of the compound.
  2. Total Synthesis: Chemists have developed synthetic routes to produce RA-V in the laboratory. One notable approach involves multi-step synthesis that constructs the complex molecular framework of RA-V using various organic reactions, including cyclization and functional group transformations.
  3. Semi-synthesis: This method starts with simpler precursors derived from natural sources or synthetic pathways and modifies them chemically to produce RA-V. This approach can be more efficient than total synthesis and often leads to higher yields.

Technical Details

The total synthesis of RA-V typically involves:

  • Formation of key intermediates through reactions such as aldol condensation.
  • Cyclization reactions that form the core structure.
  • Functionalization steps that introduce necessary substituents to achieve the final structure.

These synthetic methods are crucial for producing sufficient quantities of RA-V for research and therapeutic applications.

Molecular Structure Analysis

Structure

The molecular formula of RA-V is C22H24O6C_{22}H_{24}O_6, and its structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The key structural elements include:

  • A fused ring system that is characteristic of flavaglines.
  • Multiple hydroxyl groups that enhance solubility and reactivity.

Data

RA-V has a molecular weight of 392.43 g/mol. Its structural elucidation has been confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), providing detailed insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

RA-V undergoes various chemical reactions, particularly those involving its hydroxyl groups. Key reactions include:

  1. Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds, which may alter the compound's biological activity.
  2. Esterification: Reacting with acids can lead to ester formation, potentially modifying solubility and bioavailability.
  3. Conjugation Reactions: RA-V can participate in conjugation with other biomolecules, affecting its pharmacokinetics.

Technical Details

The reactivity of RA-V is influenced by its functional groups, which can serve as nucleophiles or electrophiles in various chemical transformations. Understanding these reactions is essential for developing derivatives with enhanced therapeutic properties.

Mechanism of Action

Process

RA-V exhibits its biological effects primarily through modulation of cellular signaling pathways. Its mechanism of action includes:

  • Inhibition of protein synthesis: RA-V binds to eukaryotic initiation factor 4A, disrupting translation processes in cancer cells.
  • Induction of apoptosis: It triggers programmed cell death through intrinsic pathways, leading to cancer cell death.
  • Anti-inflammatory effects: RA-V also exhibits properties that reduce inflammation by inhibiting pro-inflammatory cytokines.

Data

Studies have shown that RA-V's IC50 values (the concentration required to inhibit 50% of target activity) vary depending on the cell line tested, indicating its potency as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: RA-V is typically a yellowish crystalline solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 170–175 °C.

Chemical Properties

  • Stability: RA-V is stable under acidic conditions but can degrade under prolonged exposure to light or heat.
  • Reactivity: The presence of multiple hydroxyl groups makes it susceptible to oxidation and other chemical modifications.

Relevant analyses include spectroscopic studies confirming its structural integrity under various conditions.

Applications

Scientific Uses

RA-V has promising applications in various fields:

  1. Cancer Research: Due to its ability to inhibit tumor growth and induce apoptosis, it is being investigated as a potential chemotherapeutic agent.
  2. Anti-inflammatory Studies: Its capacity to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
  3. Pharmacological Research: Ongoing studies are exploring its interactions with different biological targets, aiming to develop novel therapeutic agents based on its structure.
Biological Activity Profiling of RA-V Cyclopeptide

Anti-Inflammatory Mechanistic Pathways in Tissue Injury Models

RA-V exerts potent anti-inflammatory effects primarily through targeted inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a master regulator of inflammation. Central to this action is its disruption of the TAK1 (Transforming Growth Factor Beta-Activated Kinase 1)-TAB2 (TAK1-Binding Protein 2) complex formation. TAK1 serves as a critical upstream kinase integrating signals from inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS). RA-V binds directly to TAK1, preventing its interaction with TAB2 and subsequent activation. This blockade halts the downstream phosphorylation cascade involving IKK (IκB kinase) and prevents the phosphorylation and degradation of IκBα, the inhibitory protein sequestering NF-κB (p65/p50 dimer) in the cytoplasm [8].

Consequently, RA-V effectively suppresses the nuclear translocation of p65, as confirmed by immunofluorescence assays. This inhibition translates to significantly reduced expression of pro-inflammatory mediators in both in vitro and in vivo models:

  • In LPS-stimulated RAW264.7 macrophages, RA-V dose-dependently inhibited the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), key effectors of inflammation and vasodilation, by suppressing inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression [5].
  • In a murine model of endotoxin shock induced by high-dose LPS (10-20 mg/kg), pretreatment with RA-V (0.25 mg/kg) significantly suppressed serum levels of TNF-α and IL-6. Histopathological analysis of liver tissue confirmed reduced inflammatory cell infiltration and parenchymal damage, correlating with inhibited phosphorylation of IκBα and p65. Crucially, RA-V improved survival rates from 0% in controls to 60% in treated animals following a lethal LPS challenge [8].
  • RA-V also attenuated TNF-α-induced expression of adhesion molecules (E-selectin) and chemokines (IL-8, MCP-1) in endothelial cells, mechanisms relevant to leukocyte recruitment during acute inflammation [8].

Table 1: Anti-Inflammatory Effects of RA-V in Experimental Models

Model SystemStimulusKey Inhibited Targets/MediatorsObserved EffectReference
HEK293T/HeLa CellsTNF-αNF-κB luciferase reporter activity, IL-8, MCP-1, E-selectin mRNADose-dependent inhibition (IC₅₀ = 64.58 nM, 170.78 nM), Blocked p65 nuclear translocation [8]
RAW264.7 MacrophagesLPSNO, PGE2, IL-6, iNOS, COX-2, p-IκBα, p-p65Significant reduction at 100-500 nM concentrations [5] [8]
Endotoxin Shock (Mice)LPS (10/20 mg/kg)Serum TNF-α, IL-6; Liver p-IκBα, p-p65; Tissue damageSuppressed cytokine surge, Reduced liver damage, 60% survival vs. 0% (control) [8]

Antioxidant Capacity Modulation in Oxidative Stress Cascades

While RA-V is not primarily characterized as a direct radical scavenger like classical antioxidants (e.g., ascorbic acid), it modulates oxidative stress through significant indirect mechanisms involving the suppression of Reactive Oxygen Species (ROS) generation and interference with key cellular antioxidant defense pathways.

In human COLO 205 colon cancer cells, RA-V treatment (100-125 µM, 24-48h) induced a substantial increase in intracellular ROS levels, as detected by DCFDA (2',7'-dichlorofluorescein diacetate) staining and fluorescence microscopy. This ROS surge is a critical trigger for the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, cytochrome c release, and caspase activation [1] [2]. Paradoxically, this pro-oxidant effect in cancer cells represents a therapeutic mechanism to induce cell death.

Conversely, in non-malignant systems or under conditions of external oxidative insult, RA-V demonstrates protective antioxidant potential by modulating the Keap1-Nrf2 (Nuclear factor erythroid 2–related factor 2) pathway. RA-V reduces the expression levels of Nrf2 and its downstream target, Glutaminase 1 (GLS1). GLS1 is crucial for generating glutamate, a precursor for the antioxidant glutathione (GSH). By suppressing the Nrf2/GLS1 axis, RA-V indirectly influences cellular redox balance and sensitizes cells, particularly drug-resistant cancer cells, to oxidative damage induced by other agents [3]. Furthermore, its anti-inflammatory action (reducing pro-oxidant enzymes like iNOS and COX-2) contributes to lowering the overall cellular oxidative burden.

Table 2: Antioxidant/Pro-Oxidant Mechanisms of RA-V

MechanismExperimental ContextKey ReadoutsFunctional OutcomeReference
ROS InductionCOLO 205 colon cancer cells↑ DCFDA fluorescence (Intracellular ROS)Triggers mitochondrial apoptosis pathway [1] [2]
Nrf2 Pathway SuppressionColorectal cancer cells (Overcoming drug resist)↓ Nrf2 expression, ↓ GLS1 expressionSensitizes cells to oxidative stress & chemotherapy [3]
Anti-inflammatory ROS ReductionLPS-stimulated macrophages↓ iNOS (reduces NO·/ONOO⁻), ↓ COX-2 (reduces PG synthesis)Lowers production of pro-inflammatory & pro-oxidant mediators [5] [8]

Immunomodulatory Effects on Cytokine Expression Networks

RA-V exerts profound immunomodulatory effects by selectively modulating the expression and secretion of key cytokines and chemokines, largely downstream of its inhibition of NF-κB and potentially other signaling pathways.

As demonstrated in cellular and animal models:

  • RA-V significantly downregulated TNF-α-induced expression of IL-8 (CXCL8), a potent neutrophil chemoattractant, and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), crucial for monocyte/macrophage recruitment, in endothelial and epithelial cells [8]. This effect was confirmed at both mRNA (qRT-PCR) and protein (ELISA) levels.
  • In LPS-activated macrophages (RAW264.7), RA-V suppressed the production of TNF-α, IL-6, and IL-1β [5] [8]. These cytokines are central to the initiation and amplification of inflammatory responses, including fever, acute-phase protein synthesis, and further leukocyte activation.
  • Beyond innate immunity, RA-V's impact on cytokine networks may influence T-cell differentiation and activity. The suppression of IL-6 and IL-1β can indirectly modulate T-helper 17 (Th17) cell responses, which are often pathogenic in autoimmune diseases, while potentially favoring regulatory T-cell (Treg) functions. While direct evidence on T-cell subsets is less extensive in the provided results, the cytokine modulation profile strongly suggests broader immunomodulatory potential [2] [6].

The overall effect is a shift away from a pro-inflammatory state characterized by excessive leukocyte infiltration and tissue damage towards a more controlled immune environment. This modulation of cytokine networks is a critical component of RA-V's efficacy in inflammatory disease models like endotoxin shock and potentially chronic inflammatory conditions.

Comparative Efficacy Against Synthetic Anti-Inflammatory Agents

RA-V demonstrates significant potential as a natural alternative or adjunct to synthetic anti-inflammatory drugs, particularly concerning its targeted mechanism upstream in the NF-κB pathway. Comparative analyses highlight its potency and unique mode of action:

  • Target Specificity: Unlike broad-spectrum Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen or diclofenac, which primarily inhibit COX enzymes (downstream mediators), RA-V acts further upstream by targeting TAK1 activation. This upstream targeting allows it to suppress a wider array of NF-κB-dependent inflammatory genes (cytokines, chemokines, adhesion molecules, iNOS, COX-2) rather than just prostanoid production [8].
  • Potency Relative to Specific Inhibitors: Compared to synthetic inhibitors targeting specific cytokines (e.g., anti-TNF-α monoclonal antibodies like Infliximab) or cytokine receptors, RA-V acts more broadly by preventing the transcriptional upregulation of multiple cytokines (TNF-α, IL-6, IL-1β, IL-8, MCP-1) simultaneously. While biologics offer high specificity, RA-V's multi-cytokine inhibition via a single upstream target (TAK1/NF-κB) is advantageous against complex inflammatory cascades.
  • Efficacy in NF-κB Suppression: In head-to-head cellular assays measuring inhibition of TNF-α-induced NF-κB-dependent luciferase reporter activity, RA-V exhibited potent activity with IC₅₀ values of 64.58 nM (HEK293T) and 170.78 nM (HeLa). This potency is comparable to, or sometimes exceeds, that of many early-generation synthetic NF-κB pathway inhibitors reported in the literature, although direct comparisons within the same study to all major synthetic classes are limited in the provided results [8].
  • In Vivo Efficacy: In the murine endotoxin shock model, low-dose RA-V (0.25 mg/kg) achieved significant survival benefits (60% vs 0% control) and cytokine suppression comparable to effects often seen with higher doses of synthetic agents or biologics in similar models, underscoring its in vivo bioactivity and potential [8].

Table 3: Comparative Analysis of RA-V and Synthetic Anti-Inflammatory Agents

FeatureRA-V (Cyclopeptide)NSAIDs (e.g., Ibuprofen)Biologics (e.g., Anti-TNF-α)Synthetic NF-κB Inhibitors (e.g., Bortezomib)
Primary TargetTAK1-TAB2 complex (Upstream NF-κB)COX-1/COX-2 (Downstream)TNF-α ligand or receptor (Specific cytokine)Proteasome (Downstream NF-κB) / IKK
MechanismPrevents TAK1 activation & IKK phosphorylationInhibits prostaglandin synthesisNeutralizes TNF-α or blocks receptorPrevents IκB degradation / Inhibits IKK
Spectrum of ActionBroad (Multiple cytokines, chemokines, enzymes)Narrow (Mainly pain/fever via PGs)Narrow (Specific cytokine pathway)Broad (Multiple NF-κB targets)
Potency (NF-κB Inhib.)IC₅₀ ~65-170 nM (Cellular reporter assay)Weak or no direct NF-κB inhibitionIndirect (Blocks TNF-induced NF-κB)Varies (Bortezomib: nM range, but different target)
Key AdvantageUpstream, broad-spectrum inhibitionRapid symptom relief, Oral availabilityHigh specificity, Efficacy in autoimmunityPotent NF-κB blockade
Key LimitationDelivery optimization neededGI/CV side effects, Limited efficacyImmunogenicity, High cost, InjectionToxicity (e.g., neuropathy - Bortezomib)

RA-V's unique combination of potent, broad-spectrum anti-inflammatory activity via upstream NF-κB inhibition, coupled with its natural origin and potentially lower toxicity profile compared to some synthetic drugs, positions it as a compelling candidate for further therapeutic development. Its ability to modulate both inflammation and oxidative stress offers a multi-faceted approach to complex tissue injury.

Properties

Product Name

RA-V

IUPAC Name

(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

Molecular Formula

C40H48N6O9

Molecular Weight

756.8 g/mol

InChI

InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50)/t22-,23+,24+,30+,31+,32+/m1/s1

InChI Key

VXVGFMUNENQGFW-LZQLRFBTSA-N

SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C

Synonyms

deoxybouvardin
RA V
RA-V

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.